molecular formula C11H7F2N3O4 B10909692 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10909692
M. Wt: 283.19 g/mol
InChI Key: HGNWINDGBXIGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a nitrophenyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

The synthesis of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the nitrophenyl group are replaced by other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the nitrophenyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-(Difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    3-(Trifluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.

    3-(Methyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid: The presence of a methyl group instead of a difluoromethyl group can lead to differences in chemical properties and applications.

    3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: The position of the nitro group on the phenyl ring can influence the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H7F2N3O4

Molecular Weight

283.19 g/mol

IUPAC Name

3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2N3O4/c12-10(13)9-6(11(17)18)5-15(14-9)7-3-1-2-4-8(7)16(19)20/h1-5,10H,(H,17,18)

InChI Key

HGNWINDGBXIGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.